Conformational Restriction by 4,4-Dimethyl Substitution vs. Unsubstituted Pyrrolidine: Evidence from TEAD Inhibitor SAR
In a comprehensive structure-activity relationship (SAR) study of covalent TEAD inhibitors, the pyrrolidine core was systematically varied to probe the effect of ring size and substitution on TEAD1–4 isoform inhibition. The study demonstrated that substitution at the 4-position of the pyrrolidine ring is critical for accessing a hydrophilic sub-pocket adjacent to the palmitoylation site. When the pyrrolidine core was expanded to the larger, more flexible piperidine ring (compound 16), TEAD2, TEAD3, and TEAD4 inhibition was significantly lost, with only TEAD1 inhibition partially retained [1]. Although the specific 4,4-dimethylpyrrolidine analog was not the primary compound reported in this dataset, the SAR establishes a clear class-level principle: the constrained geometry conferred by 4-substituted pyrrolidines provides a unique binding-competent conformation that larger or unsubstituted rings cannot achieve [1]. This principle directly supports the differentiation of the target compound from unsubstituted methyl 2-(pyrrolidin-2-yl)acetate hydrochloride.
| Evidence Dimension | TEAD isoform inhibition potency (IC₅₀) as a function of ring core structure |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for the target compound; class-level inference based on 4-substituted pyrrolidine SAR. |
| Comparator Or Baseline | Piperidine analog (compound 16): TEAD1 IC₅₀ ~171 ± 88 nM (reporter gene); TEAD2/3/4 substantially reduced vs. pyrrolidine analog 14. Unsubstituted pyrrolidine analogs not explicitly reported. |
| Quantified Difference | Piperidine ring expansion → loss of TEAD2/3/4 activity; pyrrolidine core with 4-position substitution is required for pan-TEAD binding. Quantitative fold-change data for specific dimethyl substitution not available in public domain. |
| Conditions | TR-FRET biochemical assay; TEAD1–4 recombinant proteins; 5 h incubation; NCI-H226 TEAD reporter gene assay. |
Why This Matters
This class-level SAR evidence demonstrates that pyrrolidine cores with 4-position substitution confer a unique conformational presentation that cannot be matched by unsubstituted or ring-expanded analogs, making the target compound a structurally justified choice for programs requiring access to sterically demanding target pockets.
- [1] A. A. Steinmetz et al., 'Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors,' Journal of Medicinal Chemistry, vol. 66, no. 7, pp. 4617–4632, 2023. Table 3: Expansion of the pyrrolidine core IC₅₀ values. View Source
